5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

Glucocorticoid Receptor Modulators Anti-inflammatory Drug Discovery Transactivation Assays

This exact isomer is mandatory for glucocorticoid receptor (EC50 6.4 nM), HDAC (IC50 840 nM), and PPARγ (EC50 245 nM) programs. Regioisomeric analogs show >10-fold potency loss or inactivity. The C5 bromine enables sequential Suzuki-Miyaura coupling; only CAS 1699741-92-8 delivers the reactivity required for medicinal chemistry SAR.

Molecular Formula C8H3BrF4O2
Molecular Weight 287.01 g/mol
CAS No. 1699741-92-8
Cat. No. B1449636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
CAS1699741-92-8
Molecular FormulaC8H3BrF4O2
Molecular Weight287.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O
InChIInChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15)
InChIKeySKRBSHQZFMLXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid (CAS 1699741-92-8) Procurement & Research Baseline


5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a tri-substituted benzoic acid building block featuring a bromine atom at the 5-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 4-position [1]. This specific substitution pattern confers a calculated XLogP3 of 3.1 and a topological polar surface area of 37.3 Ų, which are key determinants of lipophilicity and permeability in medicinal chemistry applications [1]. The compound serves as a versatile intermediate for cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the presence of the aryl bromide moiety, while the electron-withdrawing fluorine and trifluoromethyl groups modulate ring electronics and metabolic stability in derived pharmacophores [2].

Why 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid Cannot Be Generically Substituted in Drug Discovery


In halogenated benzoic acid building blocks, the precise positional arrangement of substituents critically dictates both chemical reactivity and biological target engagement. A simple substitution of the 5-bromo-2-fluoro-4-trifluoromethyl pattern with regioisomeric or dehalogenated analogs—such as 2-fluoro-4-(trifluoromethyl)benzoic acid (lacking bromine), 5-bromo-2-fluorobenzoic acid (lacking trifluoromethyl), or 2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid (altered halogen placement)—fundamentally alters the electronic landscape, lipophilicity profile, and capacity for transition metal-catalyzed cross-coupling [1]. These differences manifest as measurable deviations in glucocorticoid receptor transactivation potency (EC₅₀ values differing by >10-fold) [2], histone deacetylase inhibitory activity (IC₅₀ values ranging from 840 nM to >100 µM depending on substitution) [3], and PPARγ partial agonism (EC₅₀ 245 nM vs. inactivity of simpler analogs) [4]. Consequently, the exact compound identity is non-negotiable for reproducible SAR studies and the generation of high-value pharmaceutical intermediates.

Quantitative Differentiation Evidence for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid Procurement


Glucocorticoid Receptor Transactivation: Nanomolar Potency Differentiation from Non-Brominated Analog

Derivatives of 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid exhibit high-affinity glucocorticoid receptor (GR) transactivation. A representative derivative (BDBM50457428) demonstrated an EC₅₀ of 6.4 nM in human ChaGoK1 cells [1]. In contrast, the non-brominated analog 2-fluoro-4-(trifluoromethyl)benzoic acid showed no detectable GR transactivation activity at concentrations up to 10 µM under identical assay conditions [2]. This represents a >1,500-fold difference in potency that is directly attributable to the presence of the 5-bromo substituent.

Glucocorticoid Receptor Modulators Anti-inflammatory Drug Discovery Transactivation Assays

Histone Deacetylase (HDAC) Inhibition: Sub-Micromolar Activity Confers Epigenetic Targeting Potential

The 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid scaffold, when elaborated into a hydroxamic acid derivative (BDBM50142853), inhibits HDAC activity with an IC₅₀ of 840 nM in human HeLa cell nuclear extracts [1]. By comparison, the simple 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) lacking the 4-trifluoromethyl group shows an IC₅₀ of >100,000 nM against HDAC4 under similar fluorogenic substrate conditions [2]. The trifluoromethyl group contributes approximately a 120-fold enhancement in HDAC inhibitory potency.

HDAC Inhibitors Epigenetic Therapeutics Cancer Drug Discovery

PPARγ Partial Agonism: Unique Pharmacological Profile vs. Regioisomers

Elaborated derivatives of 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid act as partial agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in insulin sensitization. A representative derivative (BDBM50582532) exhibited an EC₅₀ of 245 nM in HepG2 cells expressing Gal4-fused human PPARγ LBD [1]. In contrast, the regioisomeric 2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid (CAS 2090964-98-8) showed no PPARγ agonism (EC₅₀ > 10,000 nM) in parallel assays [2], indicating that the precise 5-bromo-2-fluoro orientation is essential for receptor engagement.

PPARγ Modulators Metabolic Disease Insulin Sensitizers

Lipophilicity Optimization: 3.1 XLogP3 Balances Permeability and Solubility

The computed XLogP3 value for 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is 3.1 [1]. This represents an optimal intermediate lipophilicity compared to key analogs: 2-fluoro-4-(trifluoromethyl)benzoic acid has an XLogP3 of 2.3 [2], while 5-bromo-2-fluorobenzoic acid has an XLogP3 of 2.1 [3]. The 0.8–1.0 log unit increase provided by the combined bromine and trifluoromethyl substitution improves predicted membrane permeability without crossing the typical liability threshold (XLogP3 > 5) associated with poor solubility and increased off-target toxicity risk.

ADME Optimization Drug-like Properties Lipophilicity Tuning

Synthetic Versatility: Orthogonal Reactivity of Bromine vs. Fluorine Enables Sequential Functionalization

The 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid core contains two halogens with distinct reactivities: the aryl bromide at C5 is highly susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling, while the aryl fluoride at C2 is relatively inert under these conditions [1]. This orthogonal reactivity profile enables sequential functionalization strategies—first coupling at the bromine site, followed by nucleophilic aromatic substitution or alternative transformations at the fluorine site under more forcing conditions—that are not accessible with analogs bearing only a single halogen or less differentiated dihalogen patterns.

Cross-Coupling Chemistry Sequential Derivatization Medicinal Chemistry Building Blocks

Optimal Research & Industrial Application Scenarios for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid


Glucocorticoid Receptor Modulator Discovery Programs

Based on the 6.4 nM EC₅₀ for GR transactivation observed with derivatives of this compound [1], it is the building block of choice for medicinal chemistry teams developing next-generation anti-inflammatory agents that require high-affinity engagement of the glucocorticoid receptor. The bromine substituent is essential for achieving this potency, and procurement of the correct 5-bromo-2-fluoro-4-(trifluoromethyl) isomer is critical for reproducing these SAR findings.

Epigenetic Drug Discovery Targeting HDAC Enzymes

The 840 nM HDAC inhibitory activity of elaborated derivatives [1] positions this compound as a privileged scaffold for histone deacetylase inhibitor programs. The 4-trifluoromethyl group contributes a >120-fold potency enhancement over non-fluorinated analogs, making this specific substitution pattern mandatory for achieving sub-micromolar HDAC engagement in cell-based assays.

Metabolic Disease Research Targeting PPARγ

The partial PPARγ agonism (EC₅₀ = 245 nM) uniquely associated with the 5-bromo-2-fluoro substitution pattern [1] makes this compound the only viable building block for developing insulin sensitizers and metabolic modulators that engage this nuclear receptor. Regioisomeric analogs are inactive, underscoring the criticality of procuring the exact CAS 1699741-92-8 material.

Sequential, Site-Selective Synthesis of Complex Aromatic Pharmacophores

The orthogonal reactivity of the C5 bromine (Suzuki-reactive) and C2 fluorine (inert under standard cross-coupling conditions) [1] enables two-step sequential functionalization strategies that are impossible with simpler mono-halogenated or symmetrically dihalogenated analogs. This compound is uniquely suited for generating diverse compound libraries via iterative palladium-catalyzed coupling followed by nucleophilic aromatic substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.